2-Amino-4-chlorobenzothiazole

Corrosion Inhibition Materials Science Electrochemistry

2-Amino-4-chlorobenzothiazole is a critical intermediate with a non-substitutable 4-chloro substitution pattern, enabling its essential role as the primary building block for the herbicide Benazolin-Ethyl and a highly effective corrosion inhibitor (~90% efficiency). Its distinct regiochemistry makes it a mandatory procurement for these specific applications. Source with confidence, leveraging optimized, high-yield (94.8%) synthesis routes for scalable supply.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
CAS No. 19952-47-7
Cat. No. B128024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chlorobenzothiazole
CAS19952-47-7
Synonyms4-Chloro-2-benzothiazolamine;  2-Amino-4-chloro-benzothiazole;  (4-Chlorobenzothiazol-2-yl)amine;  2-Amino-4-chloro-1,3-benzothiazole;  4-Chloro-1,3-benzothiazol-2-amine;  4-Chloro-1,3-benzothiazol-2-ylamine;  4-Chlorobenzo[d]thiazol-2-amine
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)N
InChIInChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
InChIKeyOEQQFQXMCPMEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
>27.7 [ug/mL]

2-Amino-4-chlorobenzothiazole (CAS 19952-47-7): Core Building Block Properties and Procurement Baseline


2-Amino-4-chlorobenzothiazole (ACBT, C₇H₅ClN₂S, MW: 184.65 g/mol) is a halogenated heterocyclic benzothiazole derivative characterized by an amino group at the 2-position and a chloro substituent at the 4-position [1]. It typically presents as a cream-colored crystalline solid with a melting point of 203–205 °C and a density of 1.532 g/cm³ . The compound's XLogP3 is 2.7, indicating moderate lipophilicity, and its topological polar surface area is 67.2 Ų [1]. These fundamental properties establish the baseline for its reactivity, handling, and integration into downstream synthetic workflows.

Why 2-Amino-4-chlorobenzothiazole Cannot Be Freely Substituted with Other Aminobenzothiazoles


Substituting 2-amino-4-chlorobenzothiazole with a different positional isomer or derivative is not functionally equivalent due to the compound's specific 4-chloro substitution pattern, which fundamentally alters both its chemical reactivity and biological activity profile . The simultaneous presence of the electron-withdrawing chloro group and the nucleophilic amino group creates a unique regiochemical handle that is essential for specific synthetic transformations, such as its role as the primary intermediate in the commercial synthesis of the herbicide Benazolin-Ethyl [1]. Furthermore, its distinctive substitution pattern is directly linked to its dual-action capabilities, demonstrated by its quantifiable performance as both a high-efficiency corrosion inhibitor for X65 steel in acidic media and as an antiviral agent with in vivo efficacy comparable to established standards [2][3]. Generic substitution with other 2-aminobenzothiazoles lacking this precise substitution would compromise these established and quantified performance metrics.

Quantitative Differentiation of 2-Amino-4-chlorobenzothiazole: Direct Comparative Evidence vs. Analogs


Corrosion Inhibition Efficiency of 2-Amino-4-chlorobenzothiazole on X65 Steel in Acidic Media

In a direct electrochemical study, 2-amino-4-chlorobenzothiazole (ACBT) demonstrated high corrosion inhibition efficiency for X65 steel in H₂SO₄ solution, achieving nearly 90% efficiency at a concentration of 5 mM at 298 K [1]. This performance is quantified through potentiodynamic polarization curves, which reveal that ACBT acts as a mixed-type inhibitor, with its effect on the cathodic reaction being significantly greater than on the anodic reaction [1]. This specific and potent inhibition profile is not a generic property of all aminobenzothiazoles, making ACBT a distinct candidate for applications requiring acid corrosion protection.

Corrosion Inhibition Materials Science Electrochemistry

In Vivo Antiviral Efficacy of 2-Amino-4-chlorobenzothiazole Against Influenza A2

In a comparative study, 2-amino-4-chlorobenzothiazole demonstrated a protective effect against influenza A2 strains in mice that was comparable to, or better than, the established antiviral standard aminoadamantane [1]. While the study does not provide exact numerical values, the direct comparison to a known reference standard establishes a benchmark for its in vivo antiviral potency. This differentiates it from the broader class of benzothiazole derivatives, many of which do not exhibit this specific, validated in vivo antiviral profile.

Antiviral Infectious Disease Medicinal Chemistry

Optimized Synthesis Yield of 2-Amino-4-chlorobenzothiazole as a Key Agrochemical Intermediate

An optimized synthesis route for 2-amino-4-chlorobenzothiazole has been reported, achieving a high yield of 94.8% through the cyclization of 2-chlorophenylthiourea with sulfuryl chloride . This represents a substantial improvement over alternative patented methods, such as one that reported an average yield of 71.9% for the sulfate salt via a different process [1]. The higher yielding and more efficient route directly translates to reduced production costs and waste, making this specific compound a more economically viable intermediate for large-scale agrochemical manufacturing.

Agrochemical Process Chemistry Synthetic Methodology

Functional Role as the Designated Intermediate for the Herbicide Benazolin-Ethyl

2-Amino-4-chlorobenzothiazole is the unequivocally designated and industry-recognized key intermediate for the commercial synthesis of the selective post-emergence herbicide Benazolin-Ethyl (CAS 25059-80-7) [1][2]. This is not a generalized potential use; it is a specific, documented, and scaled industrial application. In contrast, other closely related isomers like 2-amino-6-chlorobenzothiazole are not the designated intermediate for this specific commercial product. This established industrial role defines a distinct and non-substitutable value proposition for 2-amino-4-chlorobenzothiazole in the agrochemical supply chain.

Agrochemical Herbicide Synthetic Intermediate

Primary Application Scenarios for 2-Amino-4-chlorobenzothiazole (CAS 19952-47-7) Based on Verified Evidence


Industrial Corrosion Protection for Steel in Acidic Environments

2-Amino-4-chlorobenzothiazole is a proven and highly effective corrosion inhibitor for X65 steel in sulfuric acid solutions. At a concentration of 5 mM, it provides nearly 90% inhibition efficiency, acting predominantly on the cathodic reaction [1]. This makes it a compelling candidate for formulation into corrosion inhibitor packages used in acid pickling, industrial cleaning, and oil and gas pipeline protection.

Commercial Synthesis of the Herbicide Benazolin-Ethyl

This compound is the essential and industrially established building block for manufacturing Benazolin-Ethyl, a selective herbicide used to control broadleaf weeds in cereal and oilseed crops [1][2]. Its unique 4-chloro substitution pattern is a structural requirement for this synthesis, making it a non-substitutable procurement item for agrochemical companies producing this specific active ingredient.

Reference Standard for Antiviral Drug Discovery

In medicinal chemistry research focused on influenza, 2-amino-4-chlorobenzothiazole serves as a valuable reference compound due to its established in vivo antiviral activity against influenza A2 strains, which has been shown to be comparable to or better than the standard aminoadamantane [1]. It can be used as a positive control or as a validated starting scaffold for the development of novel anti-influenza therapeutics.

Cost-Efficient Chemical Building Block for Advanced Synthesis

For researchers and process chemists, the availability of a high-yielding (94.8%) optimized synthesis route [1] ensures that this compound can be reliably and economically sourced or produced. This high efficiency makes it an attractive core scaffold for the synthesis of more complex molecules, including novel materials, pharmaceuticals, and specialty chemicals, where the 2-amino group and 4-chloro group serve as versatile handles for further functionalization [2].

Technical Documentation Hub

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